4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl 4-nitrobenzoate
Overview
Description
The compound “4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups. It has a morpholine ring, a thiadiazole ring, and a nitrobenzoate moiety. Each of these groups can contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The morpholine and thiadiazole rings are likely to provide rigidity to the structure, while the nitrobenzoate group could contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group in the nitrobenzoate moiety is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar .Mechanism of Action
Target of Action
Similar nitrobenzoate-based compounds have been demonstrated to target endothelial cells .
Mode of Action
It’s known that nitrobenzoate-based compounds can interfere with cell proliferation and migration . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell growth and movement.
Biochemical Pathways
Nitrobenzoate-based compounds have been shown to affect vascular development , suggesting that they may influence pathways related to angiogenesis or blood vessel formation.
Pharmacokinetics
The survival rate of zebrafish embryos was determined after the addition of exogenous x8, a similar nitrobenzoate-derived compound, to the fish medium . This suggests that the compound may have bioavailability in an aquatic environment.
Result of Action
The compound’s action results in significant effects at the molecular and cellular levels. For instance, treatment with a similar nitrobenzoate-derived compound, X8, impaired the growth of intersegmental vessels and caudal vein plexuses in zebrafish embryos . Moreover, X8-treated embryos exhibited pericardial edema and circulatory defects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound in the medium can affect its bioavailability and hence its action . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c18-13(9-1-3-10(4-2-9)17(19)20)22-12-11(14-23-15-12)16-5-7-21-8-6-16/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCIABAARRBESH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178000 | |
Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate | |
CAS RN |
501104-17-2 | |
Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501104-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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